Isotheaflavin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

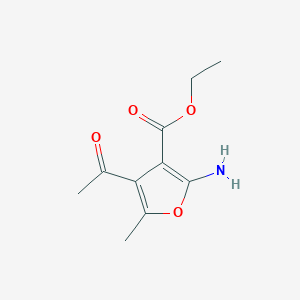

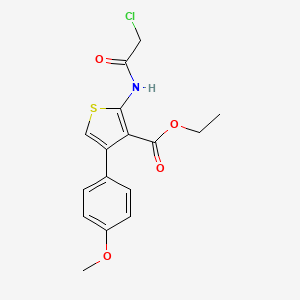

Isotheaflavin ist eine polyphenolische Verbindung, die in schwarzem Tee vorkommt. Es ist eines der Theaflavine, die während der enzymatischen Oxidation von Catechinen in Teeblättern gebildet werden. Theaflavine, einschließlich this compound, sind bekannt für ihre antioxidativen Eigenschaften und tragen zur Farbe und zum Geschmack von schwarzem Tee bei .

Herstellungsmethoden

This compound kann durch enzymatische Oxidation von Catechinen, insbesondere Epicatechin und Gallocatechingallat, synthetisiert werden. Dieser Prozess beinhaltet die Verwendung von Polyphenoloxidase- und Peroxidase-Enzymen, die die Oxidation und anschließende Dimerisierung von Catechinen katalysieren . Industrielle Produktionsmethoden für Theaflavine, einschließlich this compound, umfassen oft die Extraktion von Teepolyphenolen aus grünem Tee, gefolgt von enzymatischer Oxidation unter Verwendung immobilisierter Polyphenoloxidase-Systeme .

Wissenschaftliche Forschungsanwendungen

Isotheaflavin has several scientific research applications, including:

Wirkmechanismus

Target of Action

Isotheaflavin, a polyphenol found in black tea, is known for its antioxidant properties . It interacts with various biological targets, primarily reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in oxidative stress .

Mode of Action

This compound acts as an antioxidant, neutralizing ROS and RNS to prevent oxidative damage . It also exerts an antioxidant action inside the cell, modulating cellular response to oxidative challenges .

Biochemical Pathways

This compound is formed through the enzymatic oxidation of tea catechins . The process involves the coupling between epicatechin (EC) and gallocatechin gallate (GCG), leading to the formation of this compound . This transformation is part of the broader pathway of tea catechins to their dimers and polymers .

Pharmacokinetics

The biosynthesis of theaflavins, including this compound, has been optimized using an immobilized enzyme system . This suggests that the bioavailability of this compound could be influenced by factors such as enzyme activity and substrate concentration.

Result of Action

The antioxidant action of this compound results in the protection of cells from oxidative damage . This includes the prevention of protein oxidation, lipid peroxidation, and DNA damage, which can lead to cell death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the enzymatic oxidation of tea catechins to form this compound can be affected by factors such as pH, temperature, and the presence of oxygen

Biochemische Analyse

Biochemical Properties

Isotheaflavin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of coronavirus hemagglutinin-esterase, showing better binding energy compared to other compounds . This interaction is crucial as it can potentially inhibit the virus’s ability to bind to host cells, thereby preventing infection. Additionally, this compound exhibits strong antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in inflammation, thereby reducing inflammatory responses in cells . Furthermore, this compound enhances cellular metabolism by promoting the activity of enzymes involved in energy production and detoxification processes .

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules. It binds to specific sites on enzymes and proteins, leading to their inhibition or activation. For instance, this compound inhibits the activity of hemagglutinin-esterase by binding to its active site, thereby preventing the virus from attaching to host cells . Additionally, this compound modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, inflammation, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels . Long-term studies have shown that this compound maintains its antioxidant and anti-inflammatory properties over time, but its efficacy may decrease due to gradual degradation . In vitro and in vivo studies have also demonstrated that this compound can have long-term effects on cellular function, including sustained inhibition of cancer cell growth and prolonged reduction of inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects such as antioxidant activity and reduction of inflammation . At high doses, it can cause toxic or adverse effects, including liver damage and gastrointestinal disturbances . Threshold effects have been observed, where the beneficial effects of this compound plateau at a certain dosage, and any further increase in dosage does not result in additional benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in the metabolism of flavonoids and other polyphenolic compounds . This compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites involved in energy production, detoxification, and biosynthesis . Additionally, this compound can influence the expression of genes encoding metabolic enzymes, thereby altering the overall metabolic profile of cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound can accumulate in specific compartments or organelles, depending on its interactions with targeting signals and post-translational modifications . This localization is crucial for its activity, as it allows this compound to exert its effects in specific cellular contexts .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . It can also accumulate in the mitochondria, where it enhances the activity of enzymes involved in energy production and detoxification . The precise localization of this compound within cells is critical for its ability to exert its biochemical and cellular effects.

Vorbereitungsmethoden

Isotheaflavin can be synthesized through the enzymatic oxidation of catechins, specifically epicatechin and gallocatechin gallate. This process involves the use of polyphenol oxidase and peroxidase enzymes, which catalyze the oxidation and subsequent dimerization of catechins . Industrial production methods for theaflavins, including this compound, often involve the extraction of tea polyphenols from green tea followed by enzymatic oxidation using immobilized polyphenol oxidase systems .

Analyse Chemischer Reaktionen

Isotheaflavin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die primäre Reaktion bei der Bildung von this compound ist die enzymatische Oxidation von Catechinen.

Polymerisation: Nach der Oxidation dimerisieren Catechine zu Theaflavinen, einschließlich this compound.

Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der Hydroxylgruppen in seiner Struktur.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Polyphenoloxidase, Peroxidase sowie kontrollierte pH-Werte und Temperaturbedingungen, um die Enzymaktivität zu optimieren . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Theaflavine und Thearubigine, die die Hauptpigmente in schwarzem Tee sind .

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine antioxidativen Eigenschaften. Es wirkt durch das Abfangen von freien Radikalen und die Reduzierung von oxidativem Stress in Zellen . Zu den beteiligten molekularen Zielen und Signalwegen gehören die Hemmung reaktiver Sauerstoffspezies (ROS) und die Modulation von Signalwegen im Zusammenhang mit Entzündungen und Zellüberleben .

Vergleich Mit ähnlichen Verbindungen

Isotheaflavin ähnelt anderen Theaflavinen, wie Theaflavin, Theaflavin-3-Gallat und Theaflavin-3'-Gallat. Diese Verbindungen teilen einen gemeinsamen Benzotropolon-Kern, unterscheiden sich jedoch in der Anzahl und Position der Gallatsgruppen . This compound ist aufgrund seiner spezifischen strukturellen Orientierung und seiner besonderen antioxidativen und zytotoxischen Eigenschaften einzigartig .

Ähnliche Verbindungen umfassen:

- Theaflavin

- Theaflavin-3-Gallat

- Theaflavin-3'-Gallat

- Theaflavin-3,3'-Digallat

- Neotheaflavin

- Theaflavat

- Theaflavin-Säuren

This compound zeichnet sich durch seinen spezifischen Bildungspfad und seine einzigartigen biologischen Aktivitäten aus .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Isotheaflavin involves the condensation of two molecules of catechin. This reaction is catalyzed by a polyphenol oxidase enzyme. The resulting product is then oxidized to form Isotheaflavin.", "Starting Materials": [ "Catechin", "Polyphenol oxidase enzyme" ], "Reaction": [ "Step 1: Condensation of two molecules of catechin catalyzed by polyphenol oxidase enzyme", "Step 2: Oxidation of resulting product to form Isotheaflavin" ] } | |

CAS-Nummer |

31701-93-6 |

Molekularformel |

C29H24O12 |

Molekulargewicht |

564.5 g/mol |

IUPAC-Name |

3,4,5-trihydroxy-8-[(2R,3S)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]-1-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-6-one |

InChI |

InChI=1S/C29H24O12/c30-11-3-17(32)15-8-21(36)28(40-23(15)5-11)10-1-13-14(7-20(35)27(39)25(13)26(38)19(34)2-10)29-22(37)9-16-18(33)4-12(31)6-24(16)41-29/h1-7,21-22,28-33,35-37,39H,8-9H2,(H,34,38)/t21-,22+,28+,29+/m0/s1 |

InChI-Schlüssel |

IPMYMEWFZKHGAX-XDPYCTQPSA-N |

Isomerische SMILES |

C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C(=CC(=C4O)O)[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)O)O)O |

SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)O)O)O)C(=O)C(=C3)O)O |

Kanonische SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C(=CC(=C4O)O)C5C(CC6=C(C=C(C=C6O5)O)O)O)O)O |

Herkunft des Produkts |

United States |

Q1: What is isotheaflavin and how is it formed?

A1: this compound is a polyphenolic pigment found in black tea. It is an isomer of theaflavin, another major black tea pigment. this compound is formed during the enzymatic oxidation and dimerization of flavan-3-ols, specifically (-)-epicatechin and (-)-epigallocatechin, during the tea fermentation process [, , ].

Q2: Has this compound shown any promising biological activities?

A3: While research on this compound is still in its early stages, some studies indicate potential biological activity. For instance, this compound-3′-O-gallate, a gallated derivative of this compound, has demonstrated notable binding affinity to the main protease (3CLpro) of SARS-CoV-2 in silico, suggesting its potential as an antiviral agent []. Further research is needed to confirm these findings and explore its effectiveness in vivo.

Q3: How does the structure of this compound compare to other theaflavins, and how does this affect their formation?

A4: Theaflavins, including this compound, differ in the position and number of galloyl groups attached to their core structure. These structural variations significantly impact their formation during tea fermentation. For example, the presence of a galloyl group at the 3-position of the flavan-3-ol precursor is crucial for theaflavin formation. Moreover, the configuration of the flavan-3-ol precursor at the 2,3-position (cis vs. trans) influences the yield of different theaflavin isomers [].

Q4: Are there any studies on the cytotoxic activity of this compound or its derivatives?

A5: While information specifically on this compound is limited, research on theaflavin digallates, closely related compounds, suggests potential cytotoxic activity against cancer cells. One study investigated the effects of theaflavin digallates extracted from black tea on Chinese Hamster Ovary cells (CHOK1) and Rat Glioma cells (C-6), revealing cytotoxic effects in both cell lines [, ]. This finding highlights the need for further investigation into the potential anticancer properties of this compound and its derivatives.

Q5: What methods are used to analyze and characterize this compound?

A6: this compound can be isolated from black tea using solvent extraction followed by various chromatographic techniques, including Sephadex LH-20 chromatography []. Its structural characterization involves spectroscopic methods like 1D and 2D NMR spectroscopy, which help elucidate the compound's structure and confirm its identity [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5E)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B1622368.png)

![Diethyl {[(aminocarbonyl)amino]methylene}malonate](/img/structure/B1622378.png)